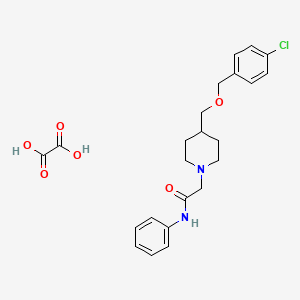
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate is a chemical compound with noteworthy properties and applications, specifically in pharmaceutical and biochemical fields. The compound comprises a piperidine ring, a phenylacetamide moiety, and a chlorobenzyl group, offering unique chemical and pharmacological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the intermediate compounds. One of the common routes includes the alkylation of piperidine with chlorobenzyl chloride, followed by a reaction with an acetamide derivative under controlled conditions. Key reagents include:
Chlorobenzyl chloride
Piperidine
Acetamide
Industrial Production Methods: Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common methods include:
Batch reactors: for initial stages of synthesis.
Continuous flow reactors: to enhance reaction efficiency and consistency.
Stringent temperature and pressure control to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Oxidation: Employing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions often occur due to the presence of the chlorobenzyl group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile.
Major Products: The main products of these reactions include various intermediates that lead to the final compound. Oxidation typically yields hydroxylated products, while reduction focuses on removing oxygen functionalities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: It is utilized in biochemical assays to study enzyme interactions and receptor binding.
Medicine: In pharmaceutical research, it is explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the formulation of specialty chemicals for various applications, including agrochemicals and polymers.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The piperidine ring plays a crucial role in receptor binding, while the phenylacetamide moiety contributes to its activity profile. Key pathways involved include:
Signal transduction pathways
Metabolic pathways: that regulate biological processes
Comparación Con Compuestos Similares
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide
2-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide
2-(4-(((4-iodobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide
Uniqueness: The chlorobenzyl group distinguishes it from its analogs, providing specific electronic properties and receptor binding affinities that influence its biological activity.
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate . Anything else you'd like to delve into?
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-phenylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.C2H2O4/c22-19-8-6-17(7-9-19)15-26-16-18-10-12-24(13-11-18)14-21(25)23-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQRXVBJPYAGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
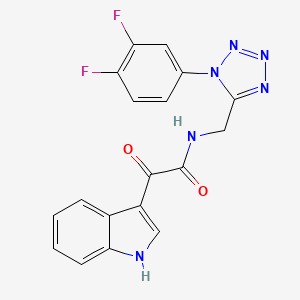
![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzoyl)piperazine](/img/structure/B2572331.png)

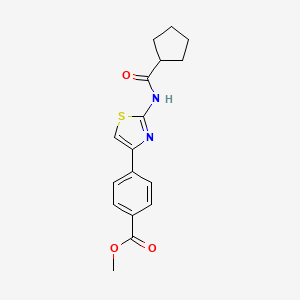
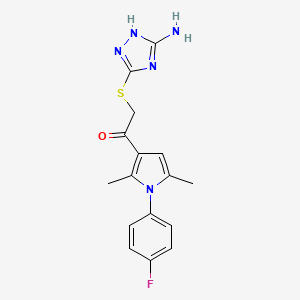
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)
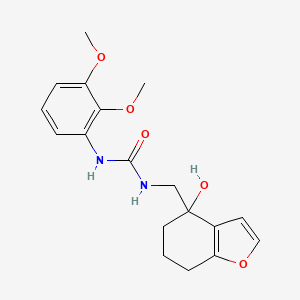
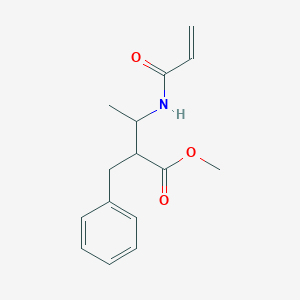
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride](/img/structure/B2572345.png)
